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molecular formula C9H18N2O2 B1301116 Ethyl 1,4-dimethylpiperazine-2-carboxylate CAS No. 90729-01-4

Ethyl 1,4-dimethylpiperazine-2-carboxylate

Cat. No. B1301116
M. Wt: 186.25 g/mol
InChI Key: RRXUQLWWJFBPKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07906645B2

Procedure details

Ethyl 1,4-dimethylpiperazin-2-yl carboxylic acid (1.86 g) was dissolved in EtOH (10 mL) and 5M aqueous NaOH (20 mL) added. The mixture was refluxed for 2 hours, allowed to cool, 10M HCl (9.1 mL) added to give pH4 and the mixture evaporated to dryness. The white solid was stirred with MeOH (25 mL), CH2Cl2 (10 mL) added and the filtrate evaporated to give, after trituration with Et2O, the title compound as a grey solid (761 mg, 48%).
Quantity
1.86 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
9.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
48%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH:6]1[CH2:11][N:10]([CH3:12])[CH2:9][CH2:8][N:7]1[CH3:13])=[O:5])C.[OH-].[Na+].Cl.CCOCC>CCO>[CH3:13][N:7]1[CH2:8][CH2:9][N:10]([CH3:12])[CH2:11][CH:6]1[C:4]([OH:5])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
1.86 g
Type
reactant
Smiles
C(C)OC(=O)C1N(CCN(C1)C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
9.1 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The white solid was stirred with MeOH (25 mL), CH2Cl2 (10 mL)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
to give pH4
CUSTOM
Type
CUSTOM
Details
the mixture evaporated to dryness
ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Name
Type
product
Smiles
CN1C(CN(CC1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 761 mg
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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